Boc-D-Phg-OH Boc-D-Phg-OH
Brand Name: Vulcanchem
CAS No.: 33125-05-2
VCID: VC21541549
InChI: InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol

Boc-D-Phg-OH

CAS No.: 33125-05-2

Cat. No.: VC21541549

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-Phg-OH - 33125-05-2

CAS No. 33125-05-2
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid
Standard InChI InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1
Standard InChI Key HOBFSNNENNQQIU-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)O
SMILES CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O

Chemical Identity and Structure

Boc-D-Phg-OH represents a protected form of D-phenylglycine, an unnatural amino acid with significant pharmaceutical relevance. The compound features a phenyl ring directly attached to the alpha carbon, distinguishing it from more common amino acids.

Nomenclature and Identification

The compound is identified through various systematic and common names in chemical databases and literature.

ParameterInformation
CAS Number2900-27-8
IUPAC Name(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid
Molecular FormulaC₁₃H₁₇NO₄
Molecular Weight251.278 g/mol
SMILES NotationCC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O

The compound features several recognized synonyms in scientific literature, including BOC-D-PHG, N-BOC-D-PHENYLGLYCINE, (2S)-(tert-butoxycarbonyl)aminoacetic acid, and N-(tert-Butoxycarbonyl)-L-2-phenylglycine .

Structural Configuration

The "D" designation in Boc-D-Phg-OH refers to its stereochemical configuration, which corresponds to the (R) configuration in the Cahn-Ingold-Prelog system. This stereochemistry is critical for its biological activity and applications in peptide synthesis. The structure consists of a phenyl group and a carboxylic acid group attached to an alpha carbon, with an N-Boc protecting group on the amino function .

Physical and Chemical Properties

Boc-D-Phg-OH exhibits distinct physical and chemical properties that influence its handling, storage, and application in research and synthetic processes.

Physical Properties

The compound presents as a white to off-white crystalline powder with specific thermal properties that are important for handling and processing.

PropertyValue
Physical StateWhite to off-white crystalline powder
Melting Point88-91°C
Boiling Point407.2±38.0°C at 760 mmHg (predicted)
Density1.2±0.1 g/cm³
Flash Point200.1±26.8°C
Optical Rotation[α]20/D +144±2°, c = 1% in ethanol

These physical properties indicate a stable compound under normal laboratory conditions, with a high boiling point suggesting thermal stability .

Solubility and Chemical Behavior

Understanding the solubility profile of Boc-D-Phg-OH is essential for its effective use in chemical synthesis and pharmaceutical applications.

Solubility ParameterCharacteristics
Water SolubilityInsoluble
Organic Solvent SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
pKa3.51±0.10 (predicted)

The compound's limited water solubility but good solubility in organic solvents makes it suitable for organic synthesis procedures typically employed in peptide chemistry. The acidic nature of the carboxylic group contributes to its chemical reactivity in peptide bond formation .

Applications in Peptide Synthesis

Boc-D-Phg-OH serves a crucial role in modern peptide synthesis, contributing to the growing field of peptide-based pharmaceuticals.

Role in Peptide Chemistry

As an amino acid building block, Boc-D-Phg-OH is particularly valuable in the synthesis of peptides with specific structural requirements. The D-configuration provides conformational constraints that can enhance biological activity and resistance to enzymatic degradation in resulting peptides .

Synthetic Methodologies

The compound is primarily utilized in Boc solid-phase peptide synthesis (SPPS), a methodology for creating peptides by sequentially adding protected amino acids to a growing chain attached to a solid support. The Boc protecting group temporarily blocks the amine functionality, preventing unwanted side reactions during coupling steps .

Pharmaceutical Relevance

The inclusion of D-phenylglycine residues in peptides can:

  • Enhance proteolytic stability

  • Improve bioavailability

  • Create conformational constraints that favor specific biological targets

  • Modify the pharmacokinetic properties of resulting peptide drugs

With the expanding peptide drug market, building blocks like Boc-D-Phg-OH have become increasingly important for the efficient synthesis of peptide therapeutics .

Storage ParameterRecommendation
Temperature2-8°C (refrigerated)
ContainerSealed in dry conditions
Light ExposureProtected from light
HumidityLow humidity environment

Long-term stability is best achieved under refrigerated, dry conditions, with minimal exposure to atmospheric moisture that could lead to hydrolysis of the Boc group .

Analytical Methods for Characterization

Several analytical techniques are employed to characterize and verify the identity and purity of Boc-D-Phg-OH.

Spectroscopic Methods

Spectroscopic techniques provide structural confirmation and purity assessment:

  • NMR spectroscopy: ¹H and ¹³C NMR provides detailed structural information

  • IR spectroscopy: Confirms functional groups (carbamate, carboxylic acid)

  • Mass spectrometry: Verifies molecular weight and fragmentation pattern

Chromatographic Analysis

HPLC analysis with suitable chiral columns can determine:

  • Chemical purity (typically >98%)

  • Enantiomeric purity (>99% ee)

  • Presence of related impurities

Optical Rotation

Measurement of specific rotation ([α]20/D +144±2°, c = 1% in ethanol) serves as an important criterion for stereochemical purity, as the D- and L-isomers will have opposite signs of rotation .

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